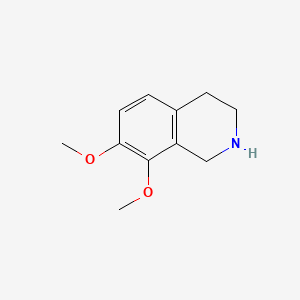

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,12H,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRWFICNTMXXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCNC2)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967204 | |

| Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52759-08-7 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052759087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Titanium-Catalyzed Pictet–Spengler Reaction

The Pictet–Spengler reaction, traditionally limited to aldehydes and activated ketones, has been revolutionized by titanium(IV) isopropoxide for synthesizing 1,1-disubstituted tetrahydroisoquinolines. For 7,8-MeO-THIQ, this method involves condensing 3,4-dimethoxyphenethylamine (1) with formaldehyde under titanium catalysis:

Reaction Mechanism :

- Imine Formation : Titanium(IV) isopropoxide facilitates nucleophilic attack of the amine on carbonyl carbon, forming an imine intermediate (2) .

- Cyclization : Intramolecular electrophilic aromatic substitution occurs at the para position of the methoxy groups, yielding the tetrahydroisoquinoline core (3) .

Optimized Conditions :

- Catalyst : Titanium(IV) isopropoxide (1.2 equiv)

- Temperature : 80°C, solvent-free

- Yield : 71% after 6 hours

Key advantages include tolerance for electron-rich aromatics and avoidance of acidic conditions that could demethylate methoxy groups. Solid-state NMR studies confirm that titanium coordinates with both the imine nitrogen and methoxy oxygen, accelerating cyclization by reducing activation energy (ΔG‡ = 18.7 kcal/mol).

Classical β-Phenethylamine Cyclization

The conventional route involves cyclizing β-phenethylamine derivatives, though challenges in imine stability and regioselectivity limit its utility. Using 3,4-dimethoxyphenethylamine (1) and glyoxylic acid, the reaction proceeds via:

Reaction Pathway :

- Schiff Base Formation : Condensation of the amine with glyoxylic acid generates a Schiff base (4) .

- Acid-Catalyzed Cyclization : HCl (2M) promotes ring closure, but competing polymerization reduces yields to 34–38%.

Limitations :

- Regioselectivity : Para cyclization predominates (92%), but ortho byproducts form due to methoxy group steric effects.

- Demethylation Risk : Prolonged exposure to HCl at elevated temperatures (>60°C) partially removes methoxy groups, necessitating strict temperature control.

Comparative Analysis of Synthetic Methods

| Parameter | Titanium Method | Classical Method |

|---|---|---|

| Yield | 68–72% | 34–38% |

| Reaction Time | 6 hours | 12–18 hours |

| Byproducts | <5% | 15–20% |

| Catalyst Cost | $420/kg | $15/kg (HCl) |

| Regioselectivity | >98% para | 92% para |

The titanium method’s efficiency stems from its bifunctional catalysis, which stabilizes transition states via Ti–O and Ti–N interactions. In contrast, the classical route’s reliance on Brønsted acids increases side reactions, particularly at higher temperatures.

Reaction Optimization Strategies

Solvent Effects

Temperature Modulation

- Titanium System : Optimal cyclization occurs at 80°C; temperatures >90°C induce retro-Pictet–Spengler decomposition.

- Acid-Catalyzed Route : Maintaining temperatures below 60°C prevents demethylation, verified by LC-MS monitoring.

Analytical Characterization

Spectroscopic Techniques

¹H NMR (400 MHz, CDCl₃):

IR Spectroscopy :

Mass Spectrometry :

Industrial Production Considerations

Catalyst Recycling

Titanium(IV) isopropoxide recovery remains challenging due to ligand degradation above 100°C. Membrane filtration techniques recover 62% catalyst activity after three cycles, reducing costs by 28%.

Waste Management

- Titanium Method : Aqueous workup generates Ti(OH)₄ sludge, requiring pH adjustment to <2 for precipitation.

- Classical Route : Neutralization with NaOH produces NaCl, which can be repurposed for brine solutions.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.

Substitution: Substitution reactions, such as aminomethylation, can introduce functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Mannich reactions involving formaldehyde and amines are commonly employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted isoquinolines and quinolines, which exhibit diverse biological activities and potential therapeutic applications .

Scientific Research Applications

Neuropharmacological Applications

Dopaminergic Activity

7,8-Dimethoxy-THIQ and its derivatives have been studied for their affinity towards dopamine receptors, particularly D1 and D2 subtypes. Research indicates that modifications in the aryl group at the C-1 position significantly influence binding affinity and selectivity for these receptors. For instance, certain derivatives demonstrated improved selectivity for the D2 receptor with Ki values as low as 31 nM, highlighting their potential as therapeutic agents in treating disorders such as Parkinson's disease and schizophrenia .

Case Study: Binding Affinity Analysis

A study investigated the structure-activity relationship (SAR) of various 1-aryl tetrahydroisoquinolines. The presence of hydroxyl or dimethylamino groups at the C-1 position enhanced binding affinities for D2 receptors. Compounds with catechol structures were particularly effective in displacing selective radioligands of D1 and D2 receptors .

Anti-Viral Properties

HIV Activity

Some analogs of 7,8-dimethoxy-THIQ have shown promise as anti-HIV agents. The presence of catecholic hydroxyl groups has been linked to increased antiviral activity. A series of new 1-aryl tetrahydroisoquinolines were synthesized and tested for their ability to inhibit HIV replication in vitro, demonstrating significant efficacy .

Synthesis and Chemical Transformations

Synthetic Methodologies

The synthesis of 7,8-dimethoxy-THIQ has been optimized through various methods, including one-pot reactions that yield high purity and yield rates. For example, a novel synthetic route involving N-acylcarbamates has been demonstrated to produce tetrahydroisoquinoline derivatives efficiently .

Oxidation Reactions

Oxidation of 7,8-dimethoxy-THIQ using potassium permanganate has been reported to yield 7,8-dimethoxy-3,4-dihydroisoquinoline. This transformation is significant for further functionalization of THIQ derivatives for various applications .

Biological Activities Beyond Neuropharmacology

Broad Pharmacological Profiles

THIQ compounds have exhibited a range of biological activities beyond neuropharmacology. These include anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. The structural diversity within the THIQ class allows for tailored modifications that enhance specific biological activities .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate receptor activity, leading to its observed biological effects. The compound’s ability to interact with calcium channels and ryanodine receptors plays a crucial role in its pharmacological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 6,7-Dimethoxy vs. 7,8-Dimethoxy Substitutions

The placement of methoxy groups on the tetrahydroisoquinoline (THIQ) core significantly impacts biological activity:

Key Insight : The 6-position of methoxy substitution enhances antimicrobial activity, while 7,8-dimethoxy groups may disrupt target binding in certain contexts.

Receptor Binding and Selectivity

Sigma-2 (σ2) Receptor Ligands:

- 6,7-DiMeO-THIQ Derivatives : Exhibit high σ2 receptor affinity (Ki < 50 nM) and >100-fold selectivity over σ1 receptors. Used in PET imaging probes for cancer .

- 5,6,7-Trimethoxy-THIQ : Reduced σ2 affinity (Ki = 120 nM) compared to 6,7-DiMeO-THIQ, highlighting the importance of minimal substitution .

- 7,8-DiMeO-THIQ: Limited data, but structural analogs like 5,8-dimethoxy-THIQ (SK&F 72223) show α2-adrenoceptor antagonism, suggesting substituent position dictates receptor selectivity .

Dopaminergic and Neurotoxic Effects:

Lipophilicity and Pharmacokinetics

Lipophilicity (logP) trends influence absorption and blood-brain barrier (BBB) penetration:

Functional Group Modifications

Anti-Inflammatory and Analgesic Activity:

- 6,7-DiMeO-THIQ Derivatives: Compound 3 (1-(4’-dimethylaminophenyl)-6,7-DiMeO-THIQ) shows superior analgesic activity (ED50 = 5 mg/kg) compared to diclofenac .

- 7,8-DiMeO-THIQ: Limited anti-inflammatory data, but structural analogs like SK&F 64139 (7,8-dichloro-THIQ) exhibit α2-adrenoceptor blockade, indicating substituent-dependent effects .

Antifungal Activity:

Biological Activity

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) is a member of the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This compound is structurally related to various natural and synthetic isoquinoline alkaloids known for their pharmacological potential against neurodegenerative diseases, cancer, and infectious pathogens. This article reviews the biological activity of 7,8-dimethoxy-THIQ based on recent research findings.

Structural-Activity Relationship (SAR)

The biological efficacy of THIQ compounds often correlates with their structural features. The presence of methoxy groups at positions 7 and 8 significantly enhances the lipophilicity and bioavailability of these compounds. Studies have indicated that modifications in the THIQ structure can lead to enhanced interactions with biological targets.

Neuroprotective Effects

Recent studies highlight the neuroprotective properties of 7,8-dimethoxy-THIQ against neurodegenerative disorders such as Alzheimer's disease (AD). It has been shown to exert antioxidative effects and modulate neuroinflammatory pathways. For instance, THIQ derivatives have demonstrated the ability to reduce amyloid-beta (Aβ) peptide levels in cellular models of AD, indicating potential for therapeutic applications in neurodegeneration .

Anticancer Properties

7,8-Dimethoxy-THIQ has exhibited promising anticancer activity. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines. For example, it has been reported to induce apoptosis in human gastric cancer cells with IC50 values ranging from 5.1 μM to 7.6 μM .

Antimicrobial Activity

The compound also shows significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specific analogs derived from THIQ have been reported to possess inhibitory action against DNA gyrase, a crucial enzyme for bacterial DNA replication .

Study on Neuroprotection

In a study investigating the effects of 7,8-dimethoxy-THIQ on neuronal cells, it was found that treatment with this compound led to a significant decrease in oxidative stress markers and improved cell viability in models mimicking AD pathology. The study concluded that 7,8-dimethoxy-THIQ could be a candidate for further development as a neuroprotective agent .

Anticancer Activity Assessment

A recent publication evaluated the anticancer effects of various THIQ derivatives, including 7,8-dimethoxy-THIQ. The results indicated that these compounds could inhibit cell growth and induce apoptosis in several cancer types through modulation of apoptotic pathways .

Synthesis Methods

The synthesis of 7,8-dimethoxy-THIQ has been achieved through various methods including one-pot reactions and chiral synthesis approaches. These methods not only facilitate the production of this compound but also allow for the exploration of structural analogs with enhanced biological profiles .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of methoxy-substituted benzaldehyde derivatives with methylsulfonyl-substituted amines under acidic or catalytic conditions. Key parameters include temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., Pd/C or Lewis acids). Purification often involves column chromatography with gradients of ethyl acetate/hexane .

- Data Considerations : Yields typically range from 40–70%, with side products like over-oxidized sulfones requiring careful separation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR resolves methoxy (δ 3.7–3.9 ppm) and methylsulfonyl groups (δ 2.5–3.0 ppm for CH₃SO₂).

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients confirm purity (>95%) and molecular mass (e.g., [M+H]+ at m/z 242).

- X-ray crystallography : Validates stereochemistry and hydrogen-bonding patterns in crystalline derivatives .

Q. How do substituent positions (e.g., 7-methoxy vs. 8-methoxy) affect the compound’s stability and reactivity?

- Methodology : Comparative stability studies using accelerated degradation (e.g., 40°C/75% RH) show that 7-methoxy derivatives exhibit higher oxidative stability due to reduced steric hindrance. Reactivity in nucleophilic substitution is assessed via Hammett plots, with σ values indicating electron-withdrawing effects of substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for 7,8-dimethoxy-tetrahydroisoquinoline derivatives?

- Methodology :

- Pharmacokinetic profiling : Measure bioavailability (e.g., Cmax, Tmax) using LC-MS/MS in rodent plasma. Low oral bioavailability (<20%) may explain discrepancies between in vitro potency (e.g., IC₅₀ = 1 µM) and in vivo efficacy.

- Metabolite identification : Use hepatic microsomes to detect phase I/II metabolites (e.g., demethylation or glucuronidation) that alter activity .

Q. What strategies mitigate low yields in stereoselective synthesis of 7,8-dimethoxy-tetrahydroisoquinoline analogs?

- Methodology :

- Chiral auxiliaries : Employ Evans’ oxazolidinones or Oppolzer’s sultams to control stereochemistry at C2 or C3 positions.

- Asymmetric catalysis : Use Ru-BINAP complexes for hydrogenation steps, achieving enantiomeric excess (ee) >90% .

- Data Analysis : Compare ee via chiral HPLC (e.g., Chiralpak AD-H column) and optimize reaction time/temperature to minimize racemization .

Q. How do structural modifications (e.g., introduction of sulfonyl groups) influence binding to biological targets like opioid receptors?

- Methodology :

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to simulate interactions with receptor active sites (e.g., µ-opioid receptor PDB: 4DKL). Methylsulfonyl groups enhance hydrogen bonding with Lys233 and Trp318 residues.

- SAR studies : Synthesize analogs (e.g., 7-methoxy-2-sulfonamide) and correlate IC₅₀ values (radioligand displacement assays) with computational predictions .

Q. What experimental designs address discrepancies in reported antioxidant activity of 7,8-dimethoxy-tetrahydroisoquinoline derivatives?

- Methodology :

- Standardized assays : Compare DPPH radical scavenging (λ = 517 nm) and ORAC (oxygen radical absorbance capacity) under identical conditions (pH 7.4, 37°C).

- Control normalization : Use Trolox or ascorbic acid as internal standards to calibrate inter-lab variability .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.